molecular formula C20H22N2O2 B12896622 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol CAS No. 651030-70-5

4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol

Cat. No.: B12896622
CAS No.: 651030-70-5
M. Wt: 322.4 g/mol
InChI Key: XXBSNXGQXQGZAW-UHFFFAOYSA-N
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Description

4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amine derivatives .

Mechanism of Action

The mechanism of action of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

651030-70-5

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-[2-(dimethylamino)ethyl]phenyl]-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C20H22N2O2/c1-22(2)12-11-14-7-9-15(10-8-14)17-13-21-20(24-3)16-5-4-6-18(23)19(16)17/h4-10,13,23H,11-12H2,1-3H3

InChI Key

XXBSNXGQXQGZAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC

Origin of Product

United States

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